![molecular formula C14H11ISe B12567794 [(1-Iodo-2-phenylethenyl)selanyl]benzene CAS No. 165278-88-6](/img/structure/B12567794.png)
[(1-Iodo-2-phenylethenyl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Iodo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of both iodine and selenium atoms attached to a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodo-2-phenylethenyl)selanyl]benzene typically involves the reaction of iodobenzene with a selenium-containing reagent under specific conditions. One common method includes the use of phenylselenol and iodobenzene in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Iodo-2-phenylethenyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1-Iodo-2-phenylethenyl)selanyl]benzene has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antioxidant properties and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(1-Iodo-2-phenylethenyl)selanyl]benzene involves its interaction with molecular targets through its selenium and iodine atoms. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and enzyme activity. The iodine atom can undergo substitution reactions, allowing the compound to modify biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: An aryl iodide with a single iodine atom attached to a benzene ring.
Phenylselenol: A selenium-containing compound with a phenyl group attached to a selenium atom.
Diphenyl diselenide: A compound with two phenyl groups attached to a diselenium bridge.
Uniqueness
[(1-Iodo-2-phenylethenyl)selanyl]benzene is unique due to the presence of both iodine and selenium atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these two elements allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
165278-88-6 |
|---|---|
Fórmula molecular |
C14H11ISe |
Peso molecular |
385.11 g/mol |
Nombre IUPAC |
(1-iodo-2-phenylethenyl)selanylbenzene |
InChI |
InChI=1S/C14H11ISe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H |
Clave InChI |
OKQDXJSPVPKDKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



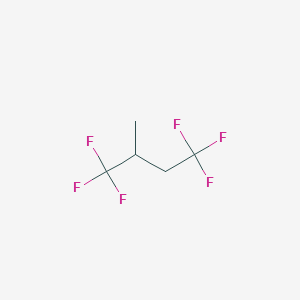
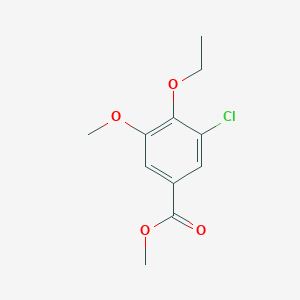

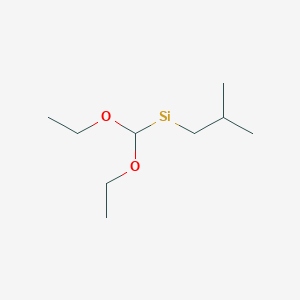
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
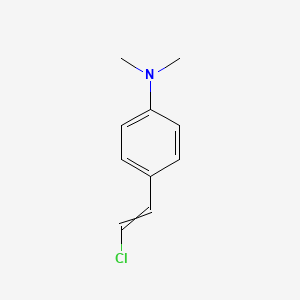

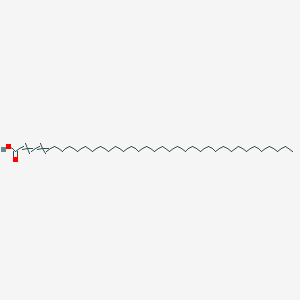

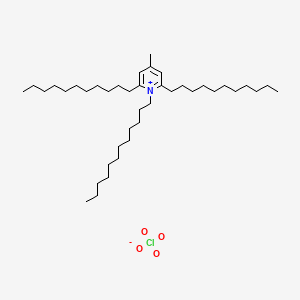
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
